molecular formula C7H4F3NO3 B1412933 3-Difluoromethoxy-5-fluoroisonicotinic acid CAS No. 1806336-45-7

3-Difluoromethoxy-5-fluoroisonicotinic acid

Cat. No.: B1412933
CAS No.: 1806336-45-7
M. Wt: 207.11 g/mol
InChI Key: FHSQYEZFVAKQEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Difluoromethoxy-5-fluoroisonicotinic acid is a fluorinated organic compound with the molecular formula C7H5F3NO3.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of isonicotinic acid derivatives using difluoromethylating agents under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation, esterification, and hydrolysis. The scalability of these methods is crucial for producing the compound in large quantities for commercial applications .

Chemical Reactions Analysis

Types of Reactions: 3-Difluoromethoxy-5-fluoroisonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while substitution reactions can produce a variety of fluorinated aromatic compounds .

Scientific Research Applications

3-Difluoromethoxy-5-fluoroisonicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Difluoromethoxy-5-fluoroisonicotinic acid involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to enzymes and receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is believed that the compound can inhibit certain enzymes involved in disease processes .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 3-Difluoromethoxy-5-fluoroisonicotinic acid is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for various applications in scientific research and industry .

Properties

IUPAC Name

3-(difluoromethoxy)-5-fluoropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-3-1-11-2-4(14-7(9)10)5(3)6(12)13/h1-2,7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSQYEZFVAKQEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)F)C(=O)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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